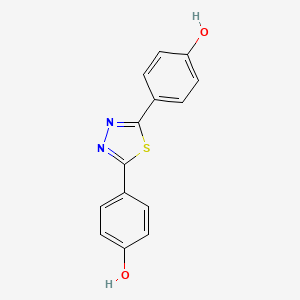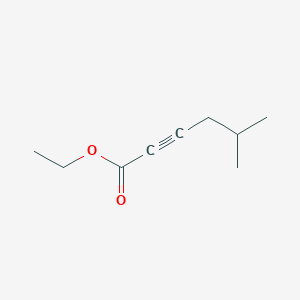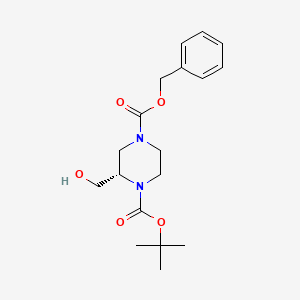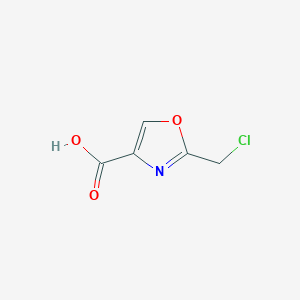
2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid is a heterocyclic compound featuring an oxazole ring substituted with a chloromethyl group at the 2-position and a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized oxazoles . Another approach involves the use of palladium-catalyzed direct arylation of oxazoles, which can be regioselective depending on the solvent used .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of task-specific phosphine ligands and palladium catalysts in polar solvents has been shown to be effective for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Cycloaddition: Catalysts such as Cu(I) or Ru(II) are often employed in cycloaddition reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can have significant biological and chemical properties .
Applications De Recherche Scientifique
2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The oxazole ring can also interact with various receptors and proteins, modulating their activity .
Comparaison Avec Des Composés Similaires
Isoxazole Derivatives: These compounds have a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms.
Oxazole Derivatives: Other oxazole derivatives, such as 2,5-disubstituted oxazoles, share structural similarities but have different substituents.
Uniqueness: 2-(chloromethyl)-1,3-oxazole-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloromethyl and carboxylic acid groups allows for diverse chemical modifications and applications .
Propriétés
Formule moléculaire |
C5H4ClNO3 |
|---|---|
Poids moléculaire |
161.54 g/mol |
Nom IUPAC |
2-(chloromethyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H4ClNO3/c6-1-4-7-3(2-10-4)5(8)9/h2H,1H2,(H,8,9) |
Clé InChI |
BTPLSHAALNTHMU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(O1)CCl)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

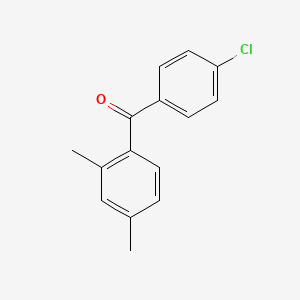
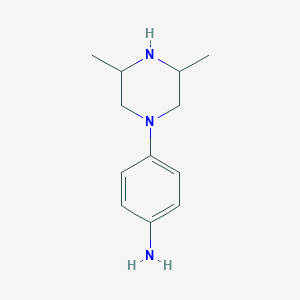
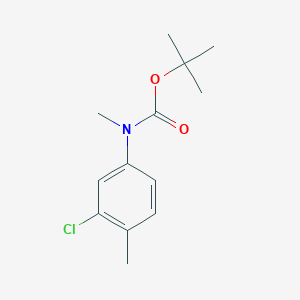
![2,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8773623.png)
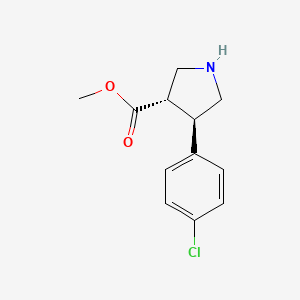
![1-Fluoro-3-[2-(3-fluorophenyl)ethyl]benzene](/img/structure/B8773634.png)
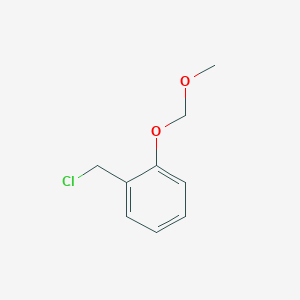

![1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8773656.png)
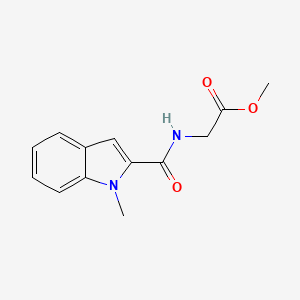
![Ethyl 7-(4-cyanophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8773663.png)
